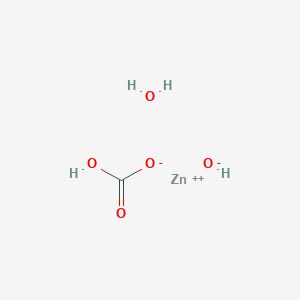
Zinc hydrogen carbonate hydroxide--water (1/1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc hydrogen carbonate hydroxide–water (1/1/1/1) is a complex inorganic compound that consists of zinc, hydrogen carbonate, hydroxide, and water in a 1:1:1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc hydrogen carbonate hydroxide–water (1/1/1/1) can be synthesized through various methods. One common approach is the deamination precipitation method, where zinc nitrate and urea are used as reactants. The reaction conditions, such as temperature, zinc ion concentration, and stirring speed, play a crucial role in determining the morphology and particle size of the resulting compound . Another method involves the homogeneous precipitation technique using zinc nitrate and urea, where the reaction conditions are carefully controlled to achieve the desired product .
Industrial Production Methods: Industrial production of zinc hydrogen carbonate hydroxide–water (1/1/1/1) typically involves large-scale precipitation methods. The process parameters, such as reactant concentrations, temperature, and stirring speed, are optimized to ensure consistent product quality and yield. The resulting compound is then subjected to further processing, such as drying and milling, to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc hydrogen carbonate hydroxide–water (1/1/1/1) undergoes various chemical reactions, including thermal decomposition, acid-base reactions, and complexation reactions.
Common Reagents and Conditions:
Thermal Decomposition: When heated, zinc hydrogen carbonate hydroxide–water (1/1/1/1) decomposes to form zinc oxide, water, and carbon dioxide.
Acid-Base Reactions: In the presence of acids, zinc hydrogen carbonate hydroxide–water (1/1/1/1) reacts to form zinc ions, carbon dioxide, and water.
Complexation Reactions: Zinc ions from the compound can form complexes with various ligands, such as hydroxide ions, resulting in the formation of zinc hydroxide complexes.
Major Products Formed:
Thermal Decomposition: Zinc oxide, water, and carbon dioxide.
Acid-Base Reactions: Zinc ions, carbon dioxide, and water.
Complexation Reactions: Zinc hydroxide complexes.
Applications De Recherche Scientifique
Zinc hydrogen carbonate hydroxide–water (1/1/1/1) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of zinc hydrogen carbonate hydroxide–water (1/1/1/1) primarily involves the release of zinc ions. These ions can interact with various molecular targets and pathways:
Enzymatic Reactions: Zinc ions act as cofactors for numerous enzymes, facilitating catalytic activity and stabilizing enzyme structures.
Cellular Processes: Zinc ions play a crucial role in cellular signaling, gene expression, and apoptosis.
Antimicrobial Activity: Zinc ions can disrupt microbial cell membranes and interfere with essential metabolic processes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Zinc hydrogen carbonate hydroxide–water (1/1/1/1) can be compared with other zinc compounds, such as zinc carbonate, zinc hydroxide, and zinc oxide:
Propriétés
Numéro CAS |
674283-18-2 |
|---|---|
Formule moléculaire |
CH4O5Zn |
Poids moléculaire |
161.4 g/mol |
Nom IUPAC |
zinc;hydrogen carbonate;hydroxide;hydrate |
InChI |
InChI=1S/CH2O3.2H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);2*1H2;/q;;;+2/p-2 |
Clé InChI |
QBRFEBMQJCEDHP-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(O)[O-].O.[OH-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


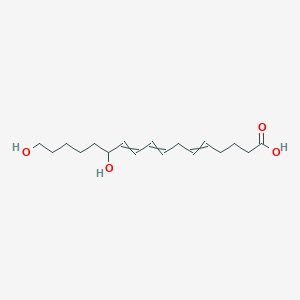
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
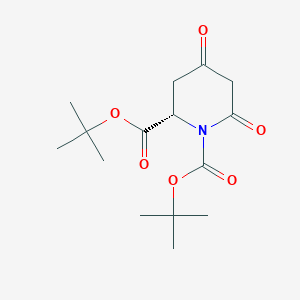
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
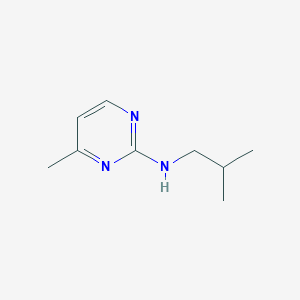
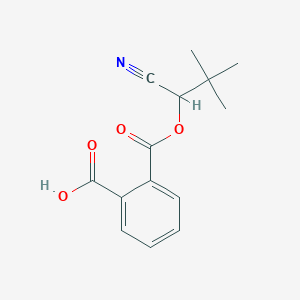
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
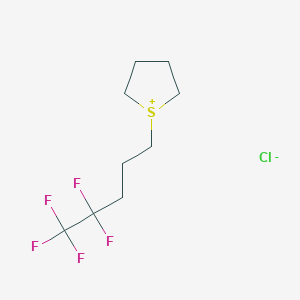
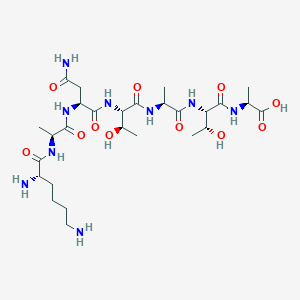
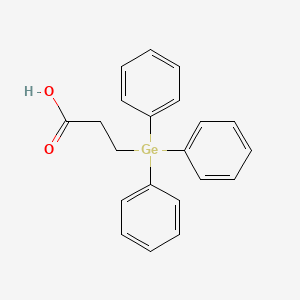
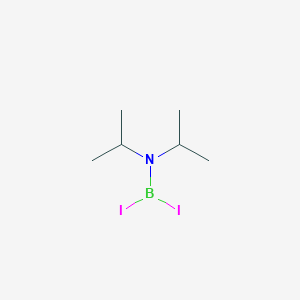
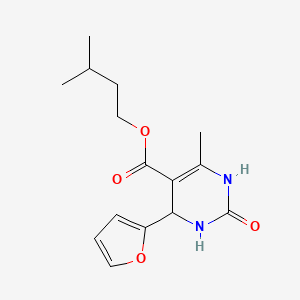
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)
